molecular formula C21H17NO B14229748 (2-Methyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone CAS No. 824430-37-7

(2-Methyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

Cat. No.: B14229748
CAS No.: 824430-37-7
M. Wt: 299.4 g/mol
InChI Key: ROJRJVFCYDFQAU-UHFFFAOYSA-N
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Description

(2-Methyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of (2-Methyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone typically involves the following steps:

Chemical Reactions Analysis

(2-Methyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Mechanism of Action

The mechanism of action of (2-Methyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

824430-37-7

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

(2-methyl-1H-indol-3-yl)-(4-methylnaphthalen-1-yl)methanone

InChI

InChI=1S/C21H17NO/c1-13-11-12-17(16-8-4-3-7-15(13)16)21(23)20-14(2)22-19-10-6-5-9-18(19)20/h3-12,22H,1-2H3

InChI Key

ROJRJVFCYDFQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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